hept-4-enoic acid
CAS No.: 35194-37-7
Cat. No.: VC18416217
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35194-37-7 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | hept-4-enoic acid |
| Standard InChI | InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9) |
| Standard InChI Key | KFXPOIKSDYRVKS-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCCC(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Hept-4-enoic acid, systematically named (E)-hept-4-enoic acid under IUPAC nomenclature, features a seven-carbon chain with a carboxylic acid group at the first position and a double bond between carbons 4 and 5 . Its molecular structure is defined by the SMILES notation CCC=CCCC(=O)O, reflecting the trans configuration of the double bond.
Key Molecular Data
The compound’s fundamental properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 35194-37-7 |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| Exact Mass | 128.08400 |
| PSA (Polar Surface Area) | 37.30 Ų |
| LogP (Octanol-Water) | 1.82 |
These values indicate moderate hydrophobicity and polarity, making it soluble in organic solvents like isopropanol and ethyl acetate . The double bond’s position influences its reactivity, particularly in electrophilic additions and reductions.
Synthesis and Production Methods
Greener Olefination via Wittig Reaction
Recent advances emphasize sustainable synthesis. A 2019 study demonstrated the Wittig reaction using levulinic acid (LA), a biomass-derived platform chemical, to produce alkenoic acids . Key steps include:
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Wittig Salt Preparation: Triphenylphosphine reacts with alkyl halides to form phosphonium salts.
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Olefination: LA reacts with the Wittig salt in isopropanol under mild basic conditions (NaHCO₃), yielding 4-methyl-hept-4-enoic acid derivatives .
This method reduces toxicity by replacing hazardous solvents and simplifies purification, achieving 70–85% yields under optimized conditions .
Chemical Reactivity and Applications in Organic Synthesis
Hydrolysis and Esterification
The carboxylic acid group undergoes typical reactions:
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Esterification: With ethanol, it forms hept-4-enoate esters, useful in fragrance formulations.
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Hydrolysis: Acid-catalyzed hydrolysis regenerates the parent acid, critical for recycling intermediates.
Reduction and Oxidation
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Catalytic Hydrogenation: The double bond is reduced to produce heptanoic acid, a saturated analog used in lubricants.
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Oxidation: Ozonolysis cleaves the double bond, yielding shorter-chain dicarboxylic acids for polymer synthesis .
Wittig Reaction Applications
Hept-4-enoic acid’s olefin moiety enables its use in constructing complex molecules. For instance, it participates in cross-coupling reactions to synthesize α,β-unsaturated ketones, valuable in pharmaceutical intermediates .
Industrial Applications and Regulatory Landscape
Flavor and Fragrance Industry
The compound’s volatile esters contribute to fruity and floral notes, though applications remain exploratory due to synthesis costs .
Regulatory Considerations
Under HS Code 2916190090, hept-4-enoic acid falls under "unsaturated acyclic monocarboxylic acids," subject to 6.5% MFN tariffs and 17% VAT . Regulatory compliance requires certificates for import/export, emphasizing quality control in industrial use.
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